molecular formula C7H6ClNO3 B1455207 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL CAS No. 1305324-64-4

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Cat. No. B1455207
M. Wt: 187.58 g/mol
InChI Key: ARCMLISTZUQOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is a chemical compound with the empirical formula C7H6ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is 187.58 . The SMILES string representation is Oc1c (Cl)cnc2OCCOc12 . The InChI string is 1S/C7H6ClNO3/c8-4-3-9-7-6 (5 (4)10)11-1-2-12-7/h3H,1-2H2, (H,9,10) .


Chemical Reactions Analysis

Specific chemical reactions involving “7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” are not available in the retrieved data. For detailed reaction mechanisms, it’s recommended to refer to peer-reviewed papers or technical documents .


Physical And Chemical Properties Analysis

“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is a solid . The flash point is not applicable . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for more detailed physical and chemical property information .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system has been achieved, illustrating the potential for creating diverse chemical structures with this core. This work demonstrates the versatility of the dioxinopyridine derivatives for further chemical transformations (Soukri et al., 2003).
  • Another study presented a new synthetic route to previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino [2,3-b] pyridines, highlighting the chemical flexibility and potential utility of these compounds in further synthetic endeavors (Benarab, Poirot, & Guillaumet, 1993).

Potential as Therapeutic Scaffolds

  • Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with modifications in the dioxane ring were synthesized. These novel scaffolds, due to their versatile hydroxymethyl group, are considered attractive intermediates for the preparation of potential therapeutic agents (Bartolomea et al., 2003).

Advanced Synthetic Techniques

  • An efficient synthetic methodology was developed for elaborating the Pyrido[2,3-b]-or [3,4-b]-pyrazine and [1,4]diazepine skeletons, demonstrating the compound's utility in constructing complex heterocyclic systems which are often found in pharmaceutical agents (Couture & Grandclaudon, 1991).
  • Tin-free radical cyclizations have been employed for synthesizing 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, showcasing a novel method for constructing nitrogen-containing heterocyclic compounds, potentially useful for drug discovery (Bacqué, El Qacemi, & Zard, 2004).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes . It’s classified as Eye Irrit. 2 for hazard classifications . It’s recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

7-chloro-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCMLISTZUQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 3
Reactant of Route 3
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 4
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 5
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 6
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.